Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Beschreibung
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate , is derived from its pyridine-derived backbone. The numbering begins at the nitrogen atom, with substituents assigned positions based on priority rules:
- 2-Oxo : A ketone group at position 2.
- 4-Methyl : A methyl group at position 4.
- 6-(Trifluoromethyl) : A trifluoromethyl (-CF₃) group at position 6.
- 3-Carboxylate : An ethyl ester (-COOEt) at position 3.
Synonymous designations include This compound (CAS 116548-06-2) and the PubChem identifier CID 14043511.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₀F₃NO₃ corresponds to a molar mass of 249.19 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 10 | 1.01 | 10.10 |
| F | 3 | 19.00 | 57.00 |
| N | 1 | 14.01 | 14.01 |
| O | 3 | 16.00 | 48.00 |
| Total | 249.19 |
The trifluoromethyl group contributes 34.0% of the molecular weight, underscoring its dominance in the compound’s physicochemical behavior.
Structural Isomerism and Tautomeric Forms
The 1,2-dihydropyridine core exhibits tautomerism , with equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. X-ray crystallography of analogous compounds (e.g., ethyl 6-chloromethyl-2-oxo-4-aryl-dihydropyrimidine-5-carboxylates) reveals that the lactam form predominates in the solid state due to intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group. For this compound, the planar pyridine ring adopts a flattened envelope conformation , with the trifluoromethyl group inducing steric and electronic effects that stabilize the tautomeric equilibrium.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is limited, studies on structurally related dihydropyridines provide insights:
- Space Group : Triclinic P₁ (observed in ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-dihydropyrimidine-5-carboxylate).
- Unit Cell Parameters :
- Conformation : The dihydropyridine ring adopts a sofa-like conformation , with the trifluoromethyl group occupying an axial position to minimize steric clashes.
Intramolecular hydrogen bonds (e.g., C–H⋯O) further stabilize the crystal lattice, as observed in similar esters.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)
- δ 2.45 (s, 3H, C4-CH₃)
- δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 6.78 (s, 1H, C5-H).
- ¹³C NMR :
- δ 14.1 (CH₂CH₃), 20.8 (C4-CH₃), 61.5 (OCH₂), 124.5 (q, J = 270 Hz, CF₃), 162.4 (C=O).
Infrared (IR) Spectroscopy
- Strong absorption at 1735 cm⁻¹ (ester C=O stretch).
- Bands at 1280–1120 cm⁻¹ (C–F vibrations of CF₃).
Mass Spectrometry (MS)
- Molecular Ion : m/z 249.19 [M]⁺.
- Fragments: m/z 204 [M – COOEt]⁺, m/z 69 [CF₃]⁺.
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(16)7-5(2)4-6(10(11,12)13)14-8(7)15/h4H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDRIATKCVYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Three-Component Hantzsch-Type Reaction
A modified Hantzsch reaction could theoretically assemble the dihydropyridine ring using:
-
Ethyl 3-aminocrotonate as the β-keto ester component.
-
Trifluoromethyl ketone (e.g., hexafluoroacetone) or trifluoromethyl aldehyde as the carbonyl source.
-
Methyl group introduction via a methylating agent (e.g., methyl iodide) or pre-functionalized building blocks.
Example Protocol
-
Combine ethyl 3-aminocrotonate (1.0 equiv), trifluoroacetone (1.2 equiv), and ammonium acetate (2.0 equiv) in ethanol.
-
Reflux at 80°C for 12–24 hours under inert atmosphere.
-
Isolate the product via vacuum filtration or column chromatography.
Challenges :
-
Trifluoromethyl ketones are less reactive than aromatic aldehydes, often requiring prolonged reaction times or elevated temperatures.
-
Competing side reactions (e.g., over-condensation) may reduce yield.
Optimization Strategies :
-
Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
-
Employ microwave-assisted synthesis to reduce reaction time.
Trifluoromethylation of Preformed Dihydropyridine Intermediates
Introducing the trifluoromethyl group post-cyclization offers an alternative route. Modern trifluoromethylation reagents, such as Umemoto’s reagent or Togni’s reagent, enable direct C–H functionalization.
Late-Stage Radical Trifluoromethylation
Reaction Scheme :
-
Synthesize ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate via standard Hantzsch conditions.
-
Treat with Cu(I)-catalyzed trifluoromethylation using CF₃SO₂Na (Langlois’ reagent) under oxidative conditions.
Conditions :
-
Catalyst: CuI (10 mol%).
-
Oxidant: TBHP (tert-butyl hydroperoxide).
-
Solvent: DMF, 100°C, 12 hours.
Data Table : Comparison of Trifluoromethylation Reagents
| Reagent | Yield (%) | Selectivity (C6 vs. C4) | Side Products |
|---|---|---|---|
| CF₃SO₂Na/CuI | 45–55 | High (C6) | Minor oxidation |
| Togni’s Reagent | 60–65 | Moderate | CF₃-O byproducts |
| Photoredox Catalysis | 35–40 | Low | Dehalogenation |
Key Insight : Langlois’ reagent provides moderate yields with high regioselectivity for the C6 position, aligning with the target compound’s substitution pattern.
Functional Group Interconversion from Pyridine Precursors
Reduction of pyridine derivatives to dihydropyridines, followed by oxidation state adjustment, offers another pathway.
Partial Hydrogenation of Pyridine Derivatives
-
Synthesize ethyl 4-methyl-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate via Friedländer condensation.
-
Partially hydrogenate the pyridine ring using H₂/Pd-C at controlled pressure (1–2 atm) to yield the 1,2-dihydropyridine.
Critical Parameters :
-
Catalyst Loading : 5% Pd-C avoids over-hydrogenation to piperidine.
-
Solvent : Ethanol or THF ensures solubility without side reactions.
Limitations :
-
Requires pre-installation of the trifluoromethyl group, which may complicate earlier synthetic steps.
Green Chemistry Approaches
Emergent methodologies prioritize solvent-free conditions and catalytic systems to enhance sustainability.
Mechanochemical Synthesis
Grinding ethyl 3-aminocrotonate, trifluoroacetone, and ammonium acetate in a ball mill (30 Hz, 2 hours) achieves cyclocondensation without solvents.
Advantages :
-
Yields comparable to solution-phase reactions (~50–60%).
-
Reduced waste generation.
Analytical Validation of Synthetic Products
Post-synthesis characterization is critical to confirm structure and purity.
Spectroscopic Techniques
-
¹H NMR : Key signals include the ethyl ester quartet (δ 4.2–4.4 ppm) and dihydropyridine olefinic protons (δ 5.8–6.2 ppm).
-
¹⁹F NMR : Single resonance near δ -60 ppm confirms the CF₃ group.
-
IR Spectroscopy : Strong C=O stretches at ~1700 cm⁻¹ (ester) and 1650 cm⁻¹ (pyridone).
Analyse Chemischer Reaktionen
Ethyl-4-methyl-2-oxo-6-(trifluormethyl)-1,2-dihydropyridin-3-carboxylat durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole liefern kann .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate as an anticancer agent. In a study published in NCBI, derivatives of dihydropyridine carboxylic acids, including this compound, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as antineoplastic agents. Specifically, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against the HCT-15 cell line, indicating their effectiveness in inhibiting tumor growth .
Anticonvulsant Properties
Another notable application is in the development of anticonvulsant medications. Research published in MDPI reported that several compounds derived from dihydropyridine structures showed broad-spectrum anticonvulsant properties in animal models. This compound has been implicated in enhancing seizure protection in preclinical tests, showcasing its potential for treating epilepsy .
Synthetic Pathways
The synthesis of this compound typically involves the activation of ynones with triflic anhydride followed by nucleophilic addition reactions. This method has been optimized to yield high quantities of the desired product with minimal by-products .
Mechanistic Insights
In silico studies utilizing density functional theory (DFT) have been employed to understand the molecular interactions and stability of this compound. These computational analyses provide insights into how structural modifications can enhance its biological activity while minimizing toxicity .
Specialty Materials
This compound is classified under specialty materials due to its unique chemical properties, making it suitable for various industrial applications. Its trifluoromethyl group contributes to enhanced lipophilicity and stability, which are advantageous for formulating advanced materials .
Data Tables and Case Studies
Wirkmechanismus
The mechanism of action of ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation . The compound may also interact with cellular receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
A comparative analysis of structurally related dihydropyridine derivatives is provided below:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score |
|---|---|---|---|---|
| Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | 1335921-53-3 | C₁₀H₁₀F₃NO₃ | 4-methyl, 6-CF₃, 3-ethyl ester | 1.00 (Reference) |
| Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | 194673-13-7 | C₉H₈F₃NO₃ | 6-CF₃, 3-ethyl ester | 0.88 |
| 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one | 749256-84-6 | C₇H₆F₃NO | 4-methyl, 6-CF₃, no ester | 0.81 |
| Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | 86129-62-6 | C₉H₁₀ClNO₃ | 4-chloro, 6-methyl, 3-ethyl ester | 0.72 |
Key Observations :
Trifluoromethyl vs. Chlorine : The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to chlorine in CAS 86129-62-6, improving stability and interaction with hydrophobic protein pockets .
Ester Functionality : The ethyl ester at position 3 facilitates prodrug strategies, enabling controlled release of active metabolites in vivo .
Physical Properties
Comparative physical data for selected compounds:
| Property | Target Compound | CAS 194673-13-7 | CAS 86129-62-6 |
|---|---|---|---|
| Melting Point (°C) | Not reported | 128–130 | 95 (purity) |
| Boiling Point (°C) | Not reported | 294 | Not reported |
| Density (g/cm³) | Not reported | 1.351 | Not reported |
| Solubility | Lipophilic | Moderate in DMSO | Poor in water |
The trifluoromethyl group in the target compound likely increases lipophilicity compared to CAS 194673-13-7, as evidenced by its application in lipid-soluble agrochemical formulations .
Biologische Aktivität
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS No. 1335921-53-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of trifluoromethyl and dihydropyridine functionalities which are crucial for its biological activity. The compound's structure is illustrated below:
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound, particularly its role as an inhibitor of the EZH2 enzyme, which is implicated in various malignancies. In a Karpas-422 xenograft model, the compound demonstrated robust antitumor effects when administered at a dosage of 160 mg/kg twice daily (BID) . This suggests potential applications in cancer therapy, especially in targeting tumors associated with dysregulated PRC2 function.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of EZH2 : This compound selectively inhibits the EZH2 enzyme, leading to reduced histone methylation and subsequent reactivation of tumor suppressor genes .
- Calcium Channel Modulation : Similar compounds in the dihydropyridine class are known to act as L-type calcium channel blockers, which may contribute to their therapeutic effects in cardiovascular diseases .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1.
Case Study: Antitumor Efficacy
In a notable case study involving a Phase I clinical trial, patients with specific malignancies were treated with this compound. The results indicated significant tumor regression in a subset of patients who exhibited high levels of EZH2 expression. This finding underscores the importance of patient stratification based on molecular markers for optimizing therapeutic outcomes.
Q & A
Q. What are the most reliable synthetic routes for Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate, and how can purity be optimized?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Condensation of ethyl acetoacetate with trifluoromethyl-substituted enamines or β-keto esters under acidic conditions.
- Step 2 : Cyclization via thermal or catalytic methods to form the dihydropyridine ring.
- Purity optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be confirmed experimentally?
Structural validation requires:
Q. What are the key reactivity patterns of the trifluoromethyl and keto groups in this compound?
The trifluoromethyl group is electron-withdrawing, stabilizing the dihydropyridine ring against oxidation. Reactivity highlights:
- Keto group : Susceptible to nucleophilic attack (e.g., Grignard reagents) or reduction (NaBH₄/CeCl₃ yields hydroxyl derivatives).
- Trifluoromethyl group : Resists electrophilic substitution but can participate in radical reactions or act as a directing group in cross-coupling reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s hydrogen-bonding interactions in crystal lattices?
- Software : Use Mercury or ORTEP-III to analyze X-ray data. Graph set analysis (as per Etter’s rules) identifies motifs like R₂²(8) for NH···O=C interactions .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict hydrogen-bond strengths and lattice energies .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Case study : Discrepancies in ¹³C NMR signals for the keto group may arise from tautomerism (enol vs. keto forms).
- Resolution :
- Variable-temperature NMR to monitor tautomeric equilibria.
- Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent effects .
Q. How does the trifluoromethyl group influence the compound’s biological activity, and what assays validate this?
- Mechanistic insight : The CF₃ group enhances lipophilicity and metabolic stability.
- Assays :
- Enzyme inhibition : Test against kinases or proteases via fluorescence polarization.
- Cellular uptake : Use LC-MS to quantify intracellular concentrations in HEK293 cells .
Q. What crystallographic challenges arise when refining high-symmetry or twinned crystals of this compound?
- Tools : SHELXL’s TWIN/BASF commands for twinned data.
- Validation : Check R-factor convergence (R₁ < 5%) and validate with PLATON’s ADDSYM to detect missed symmetry .
Q. How can synthetic byproducts (e.g., hydroxylated derivatives) be characterized and minimized?
- Byproduct identification : LC-MS/MS to detect hydroxylated analogs (e.g., m/z 282.07 [M+H]+).
- Mitigation : Optimize reaction conditions (e.g., inert atmosphere, controlled pH) to suppress oxidation .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
